

# An In-depth Technical Guide to the Synthesis of 2,4,5-Trihydroxybutyrophenone

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## Compound of Interest

Compound Name: 2,4,5-Trihydroxybutyrophenone

Cat. No.: B075640

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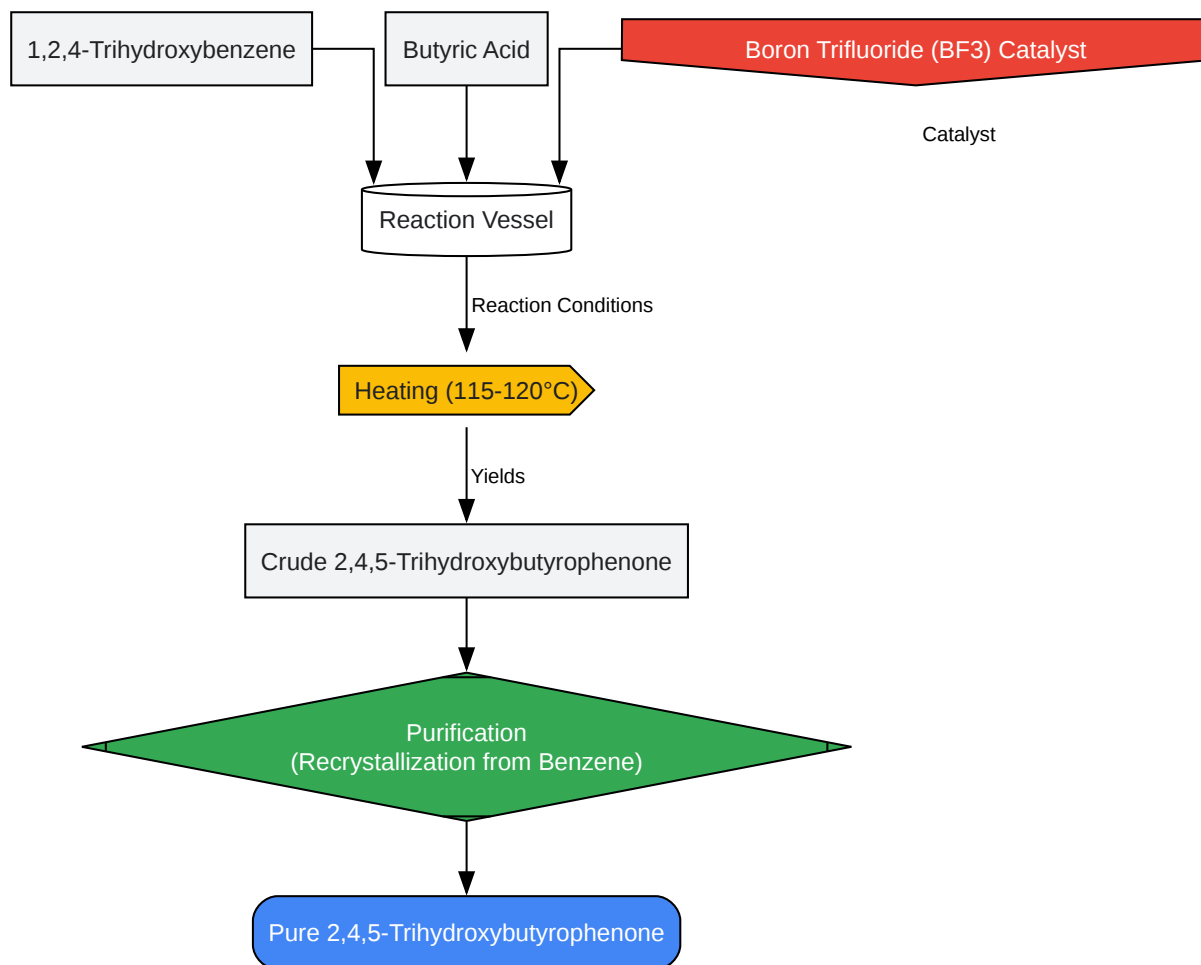
For Researchers, Scientists, and Drug Development Professionals

This technical guide details the synthesis pathway for **2,4,5-Trihydroxybutyrophenone**, a significant antioxidant compound. The primary synthesis route involves the condensation of 1,2,4-trihydroxybenzene with butyric acid, facilitated by a boron trifluoride catalyst. This process, a variation of the Friedel-Crafts acylation, provides a direct method for the preparation of this valuable compound.

## Core Synthesis Pathway

The synthesis of **2,4,5-Trihydroxybutyrophenone** is achieved through the reaction of 1,2,4-trihydroxybenzene (also known as hydroxyhydroquinone) with butyric acid in the presence of boron trifluoride. The reaction proceeds at elevated temperatures, leading to the formation of the desired product, which can then be isolated and purified.

Below is a logical diagram illustrating the synthesis pathway:



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### Synthesis Pathway of 2,4,5-Trihydroxybutyrophenone

## Quantitative Data Summary

The following table summarizes the key quantitative data from the synthesis process as described in U.S. Patent 2,824,139.

Parameter	Value
Reactants	
1,2,4-Trihydroxybenzene	126 parts (1 mole)
Butyric Acid	88 parts (1 mole)
Boron Trifluoride	10 parts
Reaction Conditions	
Temperature	115-120 °C
Reaction Time	3 hours
Product Information	
Crude Yield	176 parts (90% of theoretical)
Recrystallized Yield	157 parts (80% of theoretical)
Melting Point	148-149 °C
Appearance	Tan-colored crystalline solid

## Experimental Protocol

The following detailed experimental protocol is adapted from U.S. Patent 2,824,139.

Materials:

- 1,2,4-Trihydroxybenzene (126 parts by weight)
- Butyric acid (88 parts by weight)
- Boron trifluoride gas
- Benzene (for recrystallization)
- Activated carbon

Procedure:

- **Reaction Setup:** A mixture of 126 parts of 1,2,4-trihydroxybenzene and 88 parts of butyric acid is placed in a reaction vessel equipped for heating and gas introduction.
- **Catalyst Introduction:** A stream of boron trifluoride gas is passed through the reaction mixture until approximately 10 parts of the gas have been absorbed.
- **Reaction:** The reaction mixture is heated to a temperature of 115-120°C and maintained at this temperature for 3 hours.
- **Isolation of Crude Product:** After the reaction period, the mixture is cooled. The crude **2,4,5-Trihydroxybutyrophenone** is then isolated. The crude yield is approximately 176 parts.
- **Purification:** The crude product is purified by recrystallization from benzene. The use of activated carbon during recrystallization can aid in decolorizing the product.
- **Final Product:** The recrystallized product, pure **2,4,5-Trihydroxybutyrophenone**, is obtained as a tan-colored crystalline solid with a melting point of 148-149°C. The final yield after purification is approximately 157 parts.

This guide provides a comprehensive overview of the synthesis of **2,4,5-Trihydroxybutyrophenone**, offering valuable information for researchers and professionals in the fields of chemistry and drug development. The provided protocol, based on established patent literature, outlines a clear and effective method for the preparation of this antioxidant compound.

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